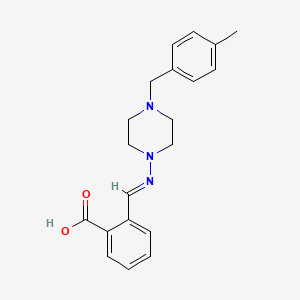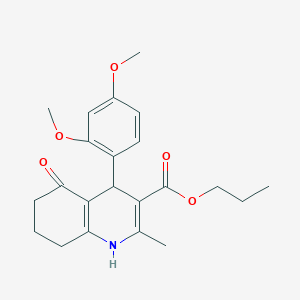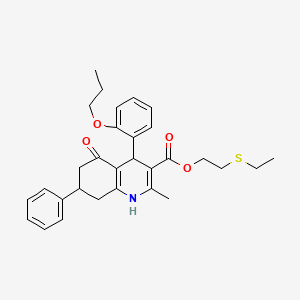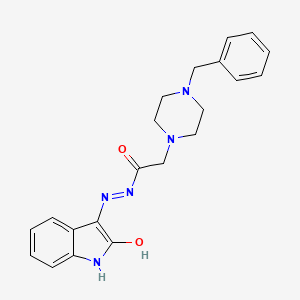
2-(((4-(4-Methylbenzyl)-1-piperazinyl)imino)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(((4-(4-Metilbencil)-1-piperazinil)imino)metil)benzoico es un compuesto orgánico complejo que presenta un núcleo de ácido benzoico con un anillo de piperazina y un grupo metilbencilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(((4-(4-Metilbencil)-1-piperazinil)imino)metil)benzoico típicamente implica un proceso de múltiples pasos:
Formación del Derivado de Piperazina: El paso inicial implica la reacción del cloruro de 4-metilbencilo con piperazina para formar 4-(4-metilbencil)-1-piperazina.
Reacción de Condensación: El derivado de piperazina luego se hace reaccionar con ácido 2-formilbenzoico en condiciones ácidas para formar el enlace imina, lo que resulta en la formación de ácido 2-(((4-(4-Metilbencil)-1-piperazinil)imino)metil)benzoico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción, así como emplear técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la posición bencílica, lo que lleva a la formación de derivados de ácido benzoico.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imina, convirtiéndolo en una amina.
Sustitución: El anillo aromático puede participar en reacciones de sustitución aromática electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los reactivos como el ácido nítrico (HNO3) para la nitración o el bromo (Br2) para la bromación se emplean comúnmente.
Productos Principales Formados
Oxidación: Derivados de ácido benzoico.
Reducción: Derivados de amina.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El ácido 2-(((4-(4-Metilbencil)-1-piperazinil)imino)metil)benzoico tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia su potencial como farmacóforo en el diseño de fármacos, particularmente para sus interacciones con objetivos biológicos.
Estudios Biológicos: El compuesto se utiliza en la investigación para comprender sus efectos sobre las vías celulares y su potencial como agente terapéutico.
Aplicaciones Industriales: Se puede utilizar como intermedio en la síntesis de moléculas más complejas para productos farmacéuticos o agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(((4-(4-Metilbencil)-1-piperazinil)imino)metil)benzoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo imina puede formar enlaces covalentes reversibles con sitios nucleófilos en las proteínas, potencialmente inhibiendo su función. El anillo de piperazina puede mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-Metilbencil)piperazina: Carece de la porción de ácido benzoico pero comparte los grupos piperazina y metilbencilo.
Ácido 2-((4-(4-Metilbencil)piperazin-1-il)metil)benzoico: Estructura similar pero con variaciones en el enlace entre la piperazina y el ácido benzoico.
Singularidad
El ácido 2-(((4-(4-Metilbencil)-1-piperazinil)imino)metil)benzoico es único debido a su enlace imina específico, que imparte una reactividad química distinta y una posible actividad biológica en comparación con sus análogos.
Propiedades
Número CAS |
303102-26-3 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C20H23N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-2-3-5-19(18)20(24)25/h2-9,14H,10-13,15H2,1H3,(H,24,25)/b21-14+ |
Clave InChI |
NAZNHYNGBYEIET-KGENOOAVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11677982.png)

![5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678002.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)


![3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B11678020.png)
![2-[(E)-(diphenylhydrazinylidene)methyl]-1-benzothiophen-3-yl hexanoate](/img/structure/B11678028.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11678036.png)
![Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B11678038.png)
![ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate](/img/structure/B11678041.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678046.png)
![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11678060.png)
